N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine
Description
Properties
IUPAC Name |
N-ethyl-N'-(1-phenylethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-14-10-7-11-15-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15H,3,7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHLLNPMYLJHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 1,3-Propanediamine : The diamine backbone providing two nucleophilic amine sites.
- Ethyl halide (e.g., ethyl bromide or chloride) : For the N1-ethyl substitution.
- 1-Phenylethyl halide (e.g., 1-phenylethyl chloride or bromide) : For N3 substitution with the 1-phenylethyl group.
Reaction Conditions
- Solvents : Dichloromethane, chloroform, or biphasic water/chloroform mixtures are commonly used to dissolve both organic and inorganic reagents.
- Bases : Triethylamine or sodium hydroxide (2M) are employed to deprotonate amines and facilitate nucleophilic substitution.
- Temperature : Microwave irradiation at 140°C for ~10 minutes enhances reaction kinetics and product yield.
- pH Control : Maintaining pH around 10 optimizes mono-alkylation selectivity.
Detailed Preparation Methods
Stepwise N-Alkylation
The preparation proceeds via sequential alkylation of the diamine:
- N1-Ethylation : 1,3-propanediamine reacts with ethyl halide in the presence of base to selectively alkylate one amine group.
- N3-(1-Phenylethyl) Alkylation : The mono-ethylated intermediate is then reacted with 1-phenylethyl halide under similar conditions to yield the target compound.
This approach allows control over substitution pattern and limits over-alkylation or tri-substitution.
Microwave-Assisted Synthesis
Microwave irradiation is used to accelerate the alkylation reaction, improving yields and reducing reaction times. Typical parameters include:
- Temperature: 140°C
- Time: 10 minutes
- Solvent system: Water/chloroform (70:30 or 90:10 v/v)
- Base: Sodium hydroxide or triethylamine
Under these conditions, mono- and di-alkylated products form in ratios of approximately 2:1 or 3:1, with tri-alkylation being negligible.
Purification
Post-reaction, the mixture is subjected to:
- Partitioning : Between water and organic solvents to separate products.
- Chromatography : To isolate pure this compound.
- Distillation : Sometimes employed for aldehyde intermediates or volatile impurities.
Reaction Analysis and Yield Data
| Parameter | Condition/Value | Outcome/Notes |
|---|---|---|
| Solvent | Dichloromethane, chloroform, or water/chloroform mixtures | Efficient dissolution of reagents |
| Base | NaOH (2M) or Triethylamine | Facilitates deprotonation and alkylation |
| Temperature | 140°C (microwave-assisted) | Optimal for selective mono- and di-alkylation |
| Reaction Time | 10 minutes | Rapid reaction under microwave conditions |
| Product Ratio (mono:di) | 2:1 to 3:1 | Favoring mono-alkylation |
| Tri-alkylation | Negligible | Not detected by LC-UV-MS |
Alternative Synthetic Routes and Related Compounds
- Some analogous compounds, such as N,N'-bis[(1R)-1-phenyl-2-piperidinyl)ethyl] derivatives, are synthesized by reacting 1,3-diaminopropane with corresponding alkyl chlorides under similar conditions using triethylamine as base and dichloromethane as solvent.
- N-alkylation can also be performed using brominated phenethylamines and subsequent substitution reactions, sometimes involving microwave irradiation at elevated temperatures (up to 200°C) for cyclization or ring formation.
- Aldehyde intermediates related to this chemistry can be prepared via Mannich-type aminoalkylation reactions, which may be used for further functionalization.
Summary of Key Research Findings
- Microwave-assisted N-alkylation provides a rapid, efficient method to prepare this compound with good selectivity and yields.
- Use of aqueous-organic biphasic systems and strong bases enhances reaction rates and product separation.
- Control of temperature and pH is critical to avoid over-alkylation.
- Analytical techniques such as LC-UV-MS confirm product distribution and purity.
- The synthetic methodology is adaptable to various substituted phenylethyl derivatives, enabling the generation of analogues for further study.
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 1,3-propanediamine derivatives and their properties are summarized below:
Key Comparative Insights
Physicochemical Properties
- Lipophilicity: The 1-phenylethyl group enhances hydrophobicity compared to analogs like HIPD (hydroxybenzyl) or N-(2-aminoethyl)-1,3-propanediamine. This property could improve blood-brain barrier penetration or material compatibility in hydrophobic matrices.
- Thermal Stability : 1,3-Propanediamine derivatives generally degrade under heat, forming secondary amines and aldehydes . Bulky substituents (e.g., phenylethyl) may delay degradation compared to smaller alkyl groups.
Biological Activity
N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is an organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological macromolecules, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H20N2. The compound features an ethyl group and a phenylethyl group attached to a 1,3-propanediamine backbone. This unique structure allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. This binding can influence various biochemical pathways and cellular processes. The compound's structural characteristics facilitate its fit into binding sites, which is crucial for its pharmacological effects.
Biological Activity Overview
This compound has been studied for several biological activities:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
- Receptor Binding : It shows potential as a ligand for various receptors, which could lead to therapeutic applications in drug development.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities, although further research is required to confirm these effects .
Case Studies
Several studies have investigated the biological activity of related compounds or structural analogs. Here are notable findings:
Applications in Medicine and Industry
This compound has potential applications in various fields:
- Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting specific diseases.
- Chemical Synthesis : It serves as a versatile building block in organic synthesis, aiding the creation of more complex molecules .
- Research Tool : The compound can be utilized in biochemical research to study enzyme functions and receptor interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
